sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 69-52-3) is the sodium salt of ampicillin, a β-lactam antibiotic belonging to the aminopenicillin class. Its molecular formula is C₁₆H₁₈N₃NaO₄S, with an average molecular mass of 371.387 g/mol . The compound features a bicyclic β-lactam core fused with a thiazolidine ring and a phenylglycyl side chain at the 6-position, which enhances its affinity for bacterial penicillin-binding proteins (PBPs). It is marketed under trade names such as Omnipen-N and Citteral , and its primary mechanism involves inhibiting cell wall synthesis in Gram-positive and some Gram-negative bacteria.
Properties
IUPAC Name |
sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHDWPABZXLGI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
The chemical structure of this compound involves a 4-thia-1-azabicyclo[3.2.0]heptane core, which is typical for penicillin derivatives. It includes a phenylacetyl side chain, contributing to its antibacterial properties. The compound is freely soluble in water, which is advantageous for pharmaceutical applications.
| Property | Description |
|---|---|
| Molecular Formula | C16H18N3NaO4S |
| Molecular Weight | 371.4 g/mol |
| Solubility | Freely soluble in water |
| Appearance | White or almost white powder |
Preparation Methods
The preparation of this compound typically involves the synthesis of the free acid form of the penicillin derivative, followed by conversion to the sodium salt. Here is a general outline of the process:
Synthesis of Free Acid Form : The free acid form of the penicillin derivative is synthesized through a series of chemical reactions involving the core penicillin structure and the appropriate side chains. This often involves fermentation products or chemical modifications of existing penicillins.
Conversion to Sodium Salt : The free acid is then neutralized with sodium bicarbonate or another suitable base to form the sodium salt. This step is crucial for improving solubility and stability in aqueous solutions, which is beneficial for pharmaceutical formulations.
Analysis and Characterization
Characterization of the sodium salt involves various analytical techniques to ensure purity and identity:
- Infrared Absorption Spectrophotometry : Used to identify the compound by comparing its infrared spectrum with that of a reference standard.
- Thin-Layer Chromatography (TLC) : Helps in separating and identifying the compound based on its mobility on a TLC plate.
- Specific Optical Rotation : Measures the optical activity of the compound, providing additional confirmation of its identity.
Chemical Reactions Analysis
Hydrolysis of the β-Lactam Ring
The β-lactam ring is highly reactive due to its inherent strain, making hydrolysis a primary degradation pathway:
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Kinetics : Hydrolysis accelerates at elevated temperatures or extremes of pH .
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Impact on Bioactivity : Ring opening inactivates the antibiotic by disrupting its ability to bind penicillin-binding proteins (PBPs).
Oxidation Reactions
The amino-phenylacetyl side chain and sulfur atom in the thiazolidine ring are susceptible to oxidation:
| Oxidizing Agent | Products | Conditions | References |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide derivatives | Room temperature, neutral pH | |
| O<sub>2</sub> (atmospheric) | Degraded β-lactam products | Prolonged storage in aqueous solutions |
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Key Observation : Oxidation of the sulfur atom generates sulfoxides, which are pharmacologically inactive.
Complexation with Metal Ions
The carboxylate and amino groups enable coordination with divalent cations:
| Metal Ion | Complex Structure | Effect on Stability | References |
|---|---|---|---|
| Mg<sup>2+</sup>, Ca<sup>2+</sup> | Chelates at carboxylate and β-lactam carbonyl | Accelerates β-lactam hydrolysis | |
| Cu<sup>2+</sup> | Square-planar coordination complexes | Precipitates in solution, reducing bioavailability |
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Clinical Relevance : Metal interactions necessitate caution when formulating with ionic excipients.
Thermal Degradation
Decomposition occurs under dry heat or prolonged heating:
| Temperature | Degradation Products | Mechanism | References |
|---|---|---|---|
| >100°C | Polymerized β-lactam fragments | Radical-mediated chain scission and recombination | |
| 60–80°C (moisture) | Ampicillin diketopiperazine | Intramolecular cyclization of the side chain |
Enzymatic Degradation by β-Lactamases
Resistance enzymes hydrolyze the β-lactam ring:
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Structural Basis : Enzyme active-site serine attacks the β-lactam carbonyl, forming an acyl-enzyme intermediate .
Synthetic Modifications
While not a direct reaction of the sodium salt, the parent ampicillin undergoes side-chain modifications to produce derivatives:
Scientific Research Applications
Penicillin G sodium salt has numerous applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their reactions.
Biology: Employed in microbiology to study bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Used in the production of various penicillin derivatives and as a standard in antibiotic assays.
Mechanism of Action
Penicillin G sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Pharmacological and Resistance Profiles
Table 2: Activity Spectrum and Resistance Mechanisms
- Ampicillin sodium is hydrolyzed by β-lactamases due to its unhindered phenylglycyl side chain, limiting its use against β-lactamase-producing strains .
- Cloxacillin and dicloxacillin incorporate bulky, electronegative substituents (chlorophenyl, methyl-isoxazole) that sterically block β-lactamase binding, conferring resistance .
- Cyclacillin ’s cyclohexane group reduces affinity for both PBPs and β-lactamases, resulting in a narrower spectrum .
Physicochemical and Solubility Data
Biological Activity
Sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as L-Ampicillin, is a semi-synthetic penicillin antibiotic. It is primarily used to treat bacterial infections and is known for its broad-spectrum activity against Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.40 g/mol
- CAS Number : 19379-33-0
L-Ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity. This disruption leads to cell lysis and death, particularly in actively dividing bacteria.
Antibacterial Spectrum
L-Ampicillin is effective against a variety of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae
The compound's efficacy against these organisms makes it a valuable option in treating infections such as pneumonia, urinary tract infections, and meningitis.
Resistance Mechanisms
Despite its effectiveness, resistance to L-Ampicillin has been observed due to:
- Beta-lactamase production : Many bacteria produce enzymes that hydrolyze the beta-lactam ring of ampicillin, rendering it ineffective.
- Altered PBPs : Some strains may have modified PBPs that have a reduced affinity for ampicillin.
Efficacy Studies
Recent studies have demonstrated L-Ampicillin's effectiveness in various clinical settings:
- In Vitro Studies : A study published in Biomed Research International showed that L-Ampicillin exhibited significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates .
- Clinical Trials : Clinical trials have indicated that L-Ampicillin remains a first-line treatment for certain infections despite the rise of resistant strains .
Case Studies
Several case studies highlight the successful use of L-Ampicillin in treating severe bacterial infections:
- A case involving a patient with acute bacterial meningitis showed rapid improvement following intravenous administration of L-Ampicillin combined with other antibiotics to cover resistant organisms.
Data Table: Comparative Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Rate (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 30 |
| Streptococcus pneumoniae | 0.25 µg/mL | 5 |
| Escherichia coli | 2 µg/mL | 15 |
| Haemophilus influenzae | 1 µg/mL | 10 |
Q & A
Q. What are the key structural features influencing the β-lactamase inhibition activity of this compound?
The compound’s bicyclic β-lactam core and the 2-amino-2-phenylacetyl side chain are critical for binding to bacterial penicillin-binding proteins (PBPs) and β-lactamase enzymes. Computational docking studies (e.g., using AutoDock Vina) combined with comparative NMR analysis of analogs (e.g., substituent variations at the 6-position) can reveal steric and electronic contributions to enzyme affinity. For example, highlights the importance of stereochemistry (2S,5R,6R configuration) in ampicillin analogs, which directly impacts bacterial targeting .
Q. How can researchers optimize synthesis yields for this β-lactam derivative?
Key steps include:
- Acylation reaction control : Use of N-protected 2-amino-2-phenylacetyl chloride under anhydrous conditions to minimize hydrolysis.
- Temperature modulation : Maintaining ≤0°C during nucleophilic substitution to preserve β-lactam ring stability ().
- Purification : Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients to isolate the sodium salt form .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported antibacterial efficacy data across studies?
Discrepancies often arise from:
- Assay variability : Differences in MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar dilution). Validate results using CLSI/EUCAST guidelines.
- Bacterial strain specificity : demonstrates reduced activity against Gram-negative strains with upregulated efflux pumps (e.g., Pseudomonas aeruginosa). Combine with efflux pump inhibitors (e.g., PAβN) to clarify resistance mechanisms .
- Synergistic effects : Test combinatorial efficacy with clavulanic acid (β-lactamase inhibitor) to distinguish β-lactamase-dependent resistance .
Q. What experimental strategies are recommended for characterizing degradation products under stress conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress.
- Analytical tools :
Q. How can researchers design experiments to evaluate the impact of metal ion coordination on bioavailability?
- Coordination chemistry studies : Synthesize metal complexes (e.g., Cr(III) as in ) and compare stability constants (log K) via potentiometric titration.
- In vitro permeability : Use Caco-2 cell monolayers to assess intestinal absorption with/without metal ions (e.g., Zn²⁺, Mg²⁺).
- Pharmacokinetic modeling : Integrate plasma protein binding data (e.g., ultrafiltration assays) to predict free drug concentrations .
Methodological Challenges in Physicochemical Characterization
Q. What techniques are most reliable for determining solubility and partition coefficients (log P)?
- Solubility : Shake-flask method with phosphate buffer (pH 6.8) at 37°C, quantified via UV-Vis spectroscopy at λmax ~260 nm.
- log P : Use octanol-water partitioning with HPLC retention time correlation ( details multicomponent solubility profiles with KCl and water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
